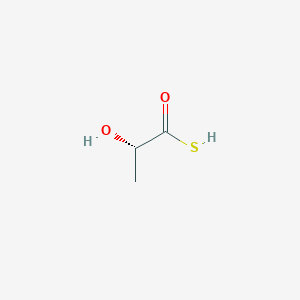
9,11-Didehydrospirolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Didehydrospirolactone is a chemical compound that belongs to the class of spirolactones. It is structurally related to spironolactone, a well-known diuretic and anti-androgen medication. This compound is characterized by the presence of a lactone ring and a double bond at the 9,11 positions, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Didehydrospirolactone typically involves the use of steroidal precursors. One common method involves the dehydrogenation of spironolactone or its derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under controlled temperature and pressure to ensure the selective formation of the double bond at the 9,11 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9,11-Didehydrospirolactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different spirolactone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
9,11-Didehydrospirolactone has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other spirolactone derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hypertension and heart failure.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9,11-Didehydrospirolactone involves its interaction with specific molecular targets, such as mineralocorticoid receptors. By binding to these receptors, the compound can inhibit the effects of aldosterone, leading to increased excretion of sodium and water while retaining potassium. This mechanism is similar to that of spironolactone, but the presence of the double bond at the 9,11 positions may confer unique pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spironolactone: A diuretic and anti-androgen medication.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness
9,11-Didehydrospirolactone is unique due to the presence of the double bond at the 9,11 positions, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirolactones and may offer advantages in specific therapeutic applications.
Propriétés
Formule moléculaire |
C22H28O3 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(8S,10S,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h6,13,16,18H,3-5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1 |
Clé InChI |
OWGUXBUOLTVDBZ-DOYHNPMNSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC45CCC(=O)O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


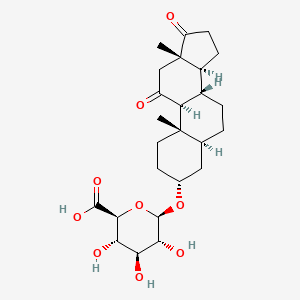
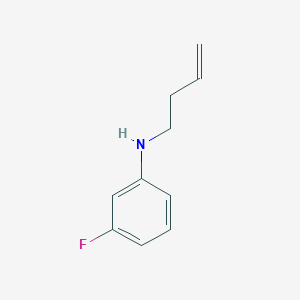
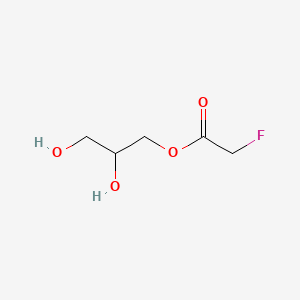
![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
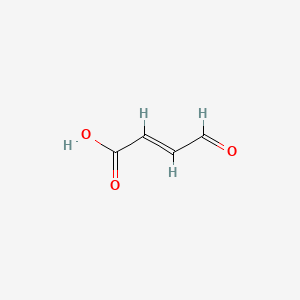
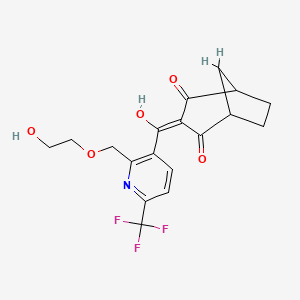
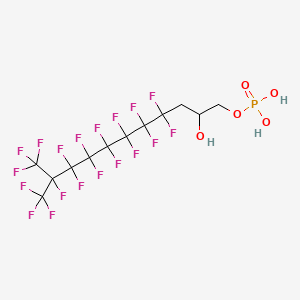
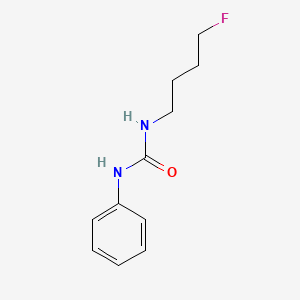
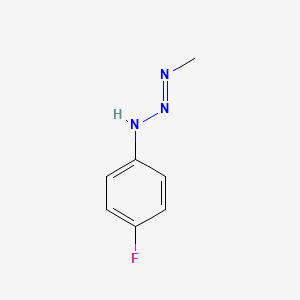


![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)
